Canertinib dihydrochloride is an orally bioavailable quinazoline derivative []. It acts as a potent, irreversible inhibitor of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) family, also known as the ErbB family [, , ]. This family includes EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4 [, ]. Canertinib dihydrochloride plays a significant role in scientific research, particularly in oncology, as a tool for studying the ErbB signaling pathway and its role in cancer development and progression.
Canertinib dihydrochloride is synthesized from specific chemical precursors through various methods. It is categorized under investigational drugs due to its ongoing research status and potential applications in oncology. The chemical formula for Canertinib dihydrochloride is , with a molecular weight of approximately 558.9 Da .
The synthesis of Canertinib dihydrochloride can be achieved through several methods, with one notable approach involving the condensation reaction between 4-chloro-7-fluoro-6-nitroquinazoline and 3-chloro-4-fluoroaniline. This reaction typically occurs under controlled conditions to ensure high yield and purity of the final product. The following parameters are critical during synthesis:
The molecular structure of Canertinib dihydrochloride features a complex arrangement that includes a quinazoline core substituted with various functional groups. The structural analysis reveals:
Canertinib dihydrochloride undergoes several chemical reactions that are pertinent to its function as a tyrosine kinase inhibitor. Key reactions include:
The mechanism of action for Canertinib dihydrochloride involves its binding to the ATP-binding site of the tyrosine kinases EGFR and HER2. This binding inhibits the phosphorylation of tyrosine residues, which is a critical step in signal transduction pathways that promote cell division and survival. The key aspects include:
Canertinib dihydrochloride exhibits several notable physical and chemical properties:
The scientific applications of Canertinib dihydrochloride are primarily centered around oncology. Its use includes:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3